

Technical Support Center: Darolutamide In Vitro Drug-Drug Interaction Potential

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Compound of Interest

Compound Name: *Darolutamide*

Cat. No.: *B1677182*

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This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the in vitro drug-drug interaction (DDI) potential of **darolutamide**.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for **darolutamide** in vitro?

A1: In vitro studies have shown that **darolutamide** is predominantly metabolized through oxidative biotransformation, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).^{[1][2][3][4][5]} To a lesser extent, glucuronidation also contributes to its metabolism.

Q2: Which UGT enzymes are involved in the glucuronidation of **darolutamide**?

A2: In vitro studies have identified UGT1A9 and UGT1A1 as enzymes involved in the glucuronidation of **darolutamide**. Another study also suggests the involvement of UGT1A3.

Q3: Is **darolutamide** a substrate of any drug transporters?

A3: Yes, in vitro studies have identified **darolutamide** as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). However, it is considered a more sensitive substrate for P-gp than for BCRP. **Darolutamide** is not a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3.

Q4: Does **darolutamide** inhibit any CYP enzymes?

A4: In vitro studies indicate that **darolutamide** has a low potential for clinically relevant drug-drug interactions via CYP inhibition. The enzymatic activity of nine CYP isoforms was not inhibited or only slightly inhibited by **darolutamide**.

Q5: What is the induction potential of **darolutamide** on CYP enzymes?

A5: In vitro, **darolutamide** showed no relevant induction of CYP1A2 or CYP2B6 activity. It did exhibit a concentration-dependent induction of CYP3A4 enzymatic activity.

Q6: Does **darolutamide** inhibit any drug transporters?

A6: Yes, in vitro studies have demonstrated that **darolutamide** inhibits several transporters, including BCRP, P-gp, Organic Anion Transporter 3 (OAT3), Multidrug and Toxin Extrusion Protein 1 (MATE1), MATE2-K, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.

Troubleshooting Guide

Issue 1: Inconsistent results in CYP3A4 metabolism assays with **darolutamide**.

- Possible Cause: Variability in the source of human liver microsomes.
- Troubleshooting Step: Ensure the use of a well-characterized, pooled human liver microsome batch with consistent CYP3A4 activity. Run a positive control with a known CYP3A4 substrate and inhibitor (e.g., midazolam and ketoconazole) in parallel to validate each experiment.
- Possible Cause: Degradation of **darolutamide** or metabolites in the incubation mixture.
- Troubleshooting Step: Minimize the time between sample collection and analysis. Ensure proper storage of samples at low temperatures (e.g., -80°C) and use appropriate quenching solutions to stop the reaction effectively.

Issue 2: High background signal in transporter inhibition assays.

- Possible Cause: Non-specific binding of **darolutamide** or the probe substrate to the assay system (e.g., cell monolayers, vesicles).

- Troubleshooting Step: Include appropriate controls, such as incubations without the transporter-expressing cells or vesicles, to determine the extent of non-specific binding. Pre-treating the assay system with a bovine serum albumin (BSA) solution might help to reduce non-specific binding.
- Possible Cause: Intrinsic fluorescence or quenching effect of **darolutamide** in fluorescent-based assays.
- Troubleshooting Step: Run a control experiment with **darolutamide** alone (without the fluorescent substrate) to check for any interference with the detection method. If interference is observed, consider using a different detection method, such as LC-MS/MS, for quantification.

Issue 3: Difficulty in determining the IC₅₀ value for BCRP inhibition by **darolutamide**.

- Possible Cause: The concentration range of **darolutamide** used is not appropriate to capture the full inhibition curve.
- Troubleshooting Step: Based on published data, the IC₅₀ of **darolutamide** for BCRP inhibition is in the low micromolar range. Ensure your concentration range brackets this value (e.g., 0.01 μ M to 100 μ M) to accurately determine the IC₅₀.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Drug Transporters by **Darolutamide** and Keto-**darolutamide**

Transporter	Probe Substrate	System	Inhibitor	IC50 (μM)
P-gp	Digoxin	Caco-2 cells	Darolutamide	16.4
BCRP	Cladribine	Caco-2 cells	Darolutamide	1.3
P-gp	MDCK cells	Keto-darolutamide	2.6	16.8
BCRP	MDCK cells	Keto-darolutamide	0.6	
MATE1	Metformin	Darolutamide	32.3	
MATE2-K	Metformin	Darolutamide	9.5	
OATP1B1	Atorvastatin	HEK cells	Darolutamide	16.8
OATP1B3	Atorvastatin	HEK cells	Darolutamide	39.3
OATP1B3	Estradiol-17β-glucuronide	OATP1B3 overexpressing cells	Darolutamide	23.7
OATP1B3	Estradiol-17β-glucuronide	OATP1B3 overexpressing cells	Keto-darolutamide	33.0

Table 2: In Vitro Inhibition of UGT Enzymes by **Darolutamide**

UGT Isoform	Inhibition Type	Ki (μM)
UGT1A1	Noncompetitive	14.75 ± 0.78
UGT1A7	Competitive	14.05 ± 0.42
UGT2B15	Competitive	6.60 ± 0.08

Experimental Protocols

Protocol 1: CYP Inhibition Assay using Human Liver Microsomes

This protocol is a representative method for assessing the inhibitory potential of **darolutamide** on CYP enzymes.

- Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4), **darolutamide**, positive control inhibitor (e.g., ketoconazole for CYP3A4), incubation buffer (e.g., phosphate buffer, pH 7.4).
- Procedure:
 - Prepare a series of dilutions of **darolutamide** and the positive control inhibitor.
 - Pre-incubate HLMs with **darolutamide** or the positive control inhibitor in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.
 - Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
 - Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).
 - Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated analytical method, such as LC-MS/MS.
 - Calculate the percent inhibition and determine the IC₅₀ value.

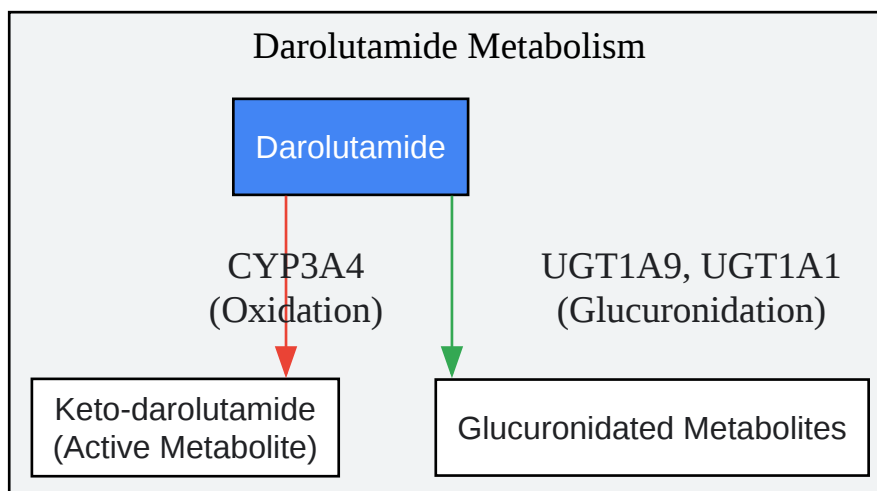
Protocol 2: Transporter Inhibition Assay using Caco-2 Cells

This protocol provides a general workflow for evaluating the inhibitory effect of **darolutamide** on efflux transporters like P-gp and BCRP.

- Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell™ plates), probe substrate for the transporter of interest (e.g., digoxin for P-gp, cladribine for BCRP), **darolutamide**, positive control inhibitor (e.g., verapamil for P-gp), transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

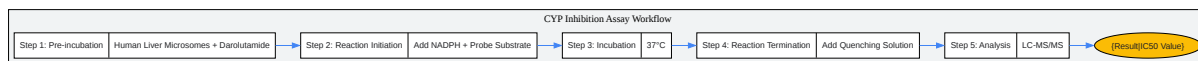
- Procedure:
 - Wash the Caco-2 cell monolayers with transport buffer.
 - Pre-incubate the cells with **darolutamide** or the positive control inhibitor in the transport buffer on both the apical and basolateral sides for a defined period (e.g., 30-60 minutes) at 37°C.
 - Add the probe substrate to the basolateral side (for efflux assays).
 - Collect samples from the apical and basolateral compartments at various time points.
 - Quantify the concentration of the probe substrate in the collected samples using a suitable analytical method.
 - Calculate the efflux ratio and the percent inhibition by **darolutamide** to determine the IC50 value.

Visualizations



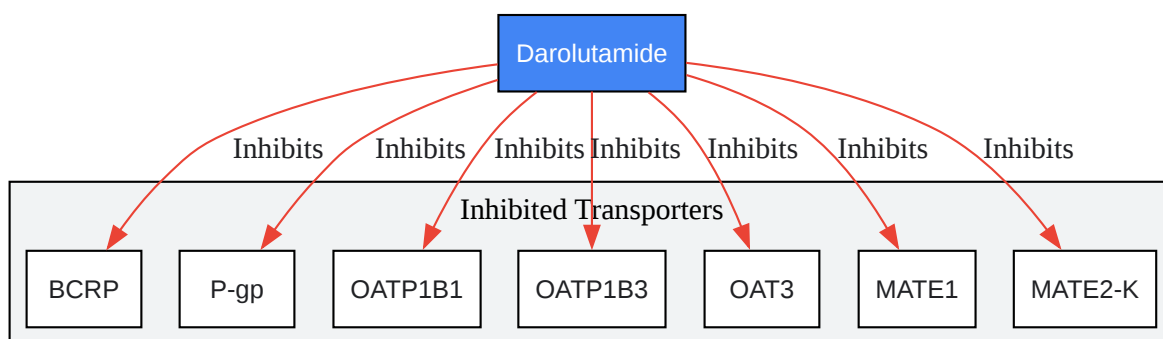
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Caption: Metabolic pathways of **darolutamide** in vitro.



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Caption: General workflow for an in vitro CYP inhibition assay.



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Caption: Transporters inhibited by **darolutamide** in vitro.

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